1-[3-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone
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Overview
Description
1-[3-[2,3,5,6-Tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone is an organic compound characterized by its unique structure, which includes multiple fluorine atoms and a prop-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenol and 3-bromophenyl ethanone.
Reaction Conditions: The key reaction is a Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-[2,3,5,6-Tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[3-[2,3,5,6-Tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique structural properties.
Medicine: Investigated for its potential as a drug candidate in various therapeutic areas.
Mechanism of Action
The mechanism of action of 1-[3-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated compound with similar structural features.
2,3,5,6-Tetrafluoro-1,4-benzenedimethanol: Shares the tetrafluorinated aromatic ring but differs in functional groups.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Similar in having multiple fluorine atoms and a propyl group.
Uniqueness: 1-[3-[2,3,5,6-Tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone is unique due to its combination of a prop-1-enyl group and multiple fluorine atoms, which confer distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
1-[3-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4O2/c1-3-5-12-13(18)15(20)17(16(21)14(12)19)23-11-7-4-6-10(8-11)9(2)22/h3-8H,1-2H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLICADQGEAMGQC-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)C(=O)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)C(=O)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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